Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate
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Overview
Description
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. This compound is characterized by the presence of a tetrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl ester with a tetrazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar reactivity.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Tetrazole-based Esters: Esters derived from tetrazole with different alkyl or aryl groups.
Uniqueness
Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate is unique due to its specific combination of a tetrazole ring and a methyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57235-70-8 |
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Molecular Formula |
C5H8N4O2S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
methyl 2-(tetrazol-1-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C5H8N4O2S/c1-11-5(10)2-12-4-9-3-6-7-8-9/h3H,2,4H2,1H3 |
InChI Key |
APLKNWWDMVSBHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCN1C=NN=N1 |
Origin of Product |
United States |
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